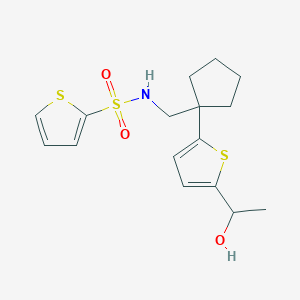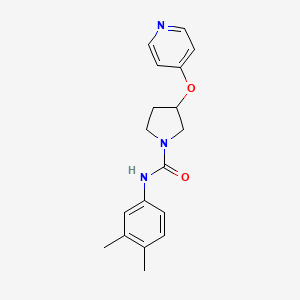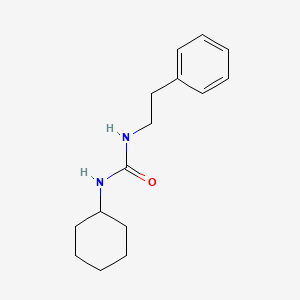
1-Cyclohexyl-3-(2-phenylethyl)urea
Descripción general
Descripción
1-Cyclohexyl-3-(2-phenylethyl)urea, commonly known as CEU, is a chemical compound that has been widely used in scientific research due to its unique properties . It is a urea derivative that is structurally similar to other compounds such as phenylbutazone and sulfinpyrazone.
Molecular Structure Analysis
The molecular weight of 1-Cyclohexyl-3-(2-phenylethyl)urea is 246.35 . The IUPAC name is N-cyclohexyl-N’-(2-phenylethyl)urea .Physical And Chemical Properties Analysis
1-Cyclohexyl-3-(2-phenylethyl)urea is a powder with a melting point of 127-128 degrees Celsius .Aplicaciones Científicas De Investigación
Alkylation in Anticancer Research
Phenyl‐chloroethyl ureas (CEUs), including compounds like cyclohexylphenyl‐chloroethyl urea (CCEU), have been studied for their anticancer properties. They exhibit a pattern of alkylation associated with cell cycle arrest in cancer cells. This research contributes to understanding the mechanisms of action of certain anticancer drugs and their potential applications in therapy (Bouchon et al., 2007).
Urea in Organic Synthesis
Research has demonstrated the utility of urea compounds, including those related to 1-Cyclohexyl-3-(2-phenylethyl)urea, in the synthesis of various organic compounds. For instance, studies have focused on synthesizing derivatives catalyzed by urea and exploring the reactivity of compounds towards different chemical agents (Li et al., 2012), (Elkholy & Morsy, 2006).
Urea-Fluoride Interactions
The interaction of urea compounds with various anions, including fluoride, has been a subject of research. These studies have provided insights into the nature of hydrogen bonding and proton transfer processes involving urea, which are fundamental to understanding many chemical reactions (Boiocchi et al., 2004).
Metabolism Studies
The metabolism of related urea compounds, like 1-(2-chloroethyl)-3-(trans-4-methylcyclohexyl)-1-nitrosourea, has been studied to understand the formation of metabolites and the role of microsomal enzymes. Such research is vital for drug development and understanding how drugs are processed in the body (May et al., 1979).
Supramolecular Chemistry
The use of ureido-substituted compounds in the field of supramolecular chemistry has been explored. Studies have focused on the photopolymerization of organogels, where urea functions as a structuring agent. This research is significant for developing new materials with unique properties (Dautel et al., 2006).
Corrosion Inhibition
Research into urea derivatives has also extended to their application as corrosion inhibitors. For instance, studies on 1,3,5-triazinyl urea derivatives have shown their effectiveness in inhibiting corrosion in metals, which is essential for industrial applications (Mistry et al., 2011).
Biomedical Research
In biomedical research, urea derivatives have been studied for their potential as inhibitors in various biological processes, such as HIV-1 protease inhibition. This is critical for developing new treatments for diseases like HIV/AIDS (Sham et al., 1996).
Mecanismo De Acción
While the specific mechanism of action for 1-Cyclohexyl-3-(2-phenylethyl)urea is not mentioned, related compounds like cyclohexylphenyl-chloroethyl urea (CCEU) have been studied for their anticancer properties. They exhibit a pattern of alkylation associated with cell cycle arrest in cancer cells.
Safety and Hazards
Propiedades
IUPAC Name |
1-cyclohexyl-3-(2-phenylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c18-15(17-14-9-5-2-6-10-14)16-12-11-13-7-3-1-4-8-13/h1,3-4,7-8,14H,2,5-6,9-12H2,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJAMPQZPTKVFIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




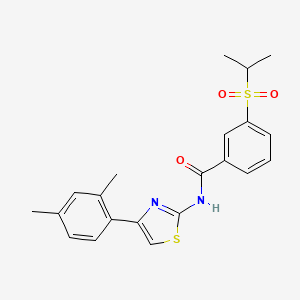
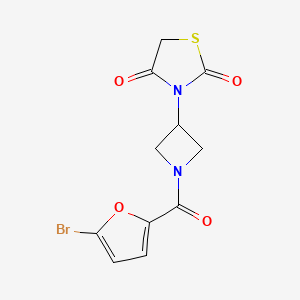
![5-[4-(1H-1,2,4-triazol-1-yl)benzyl]-1,3-thiazolane-2,4-dione](/img/structure/B2613193.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2613197.png)
![2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-fluoro-1,3-benzoxazole](/img/structure/B2613198.png)
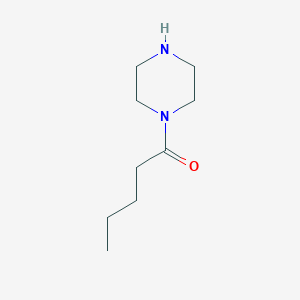
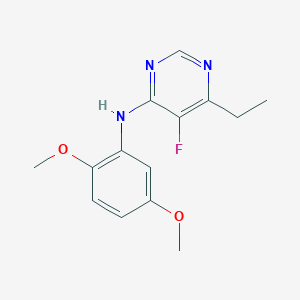
![3-[6-(3-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid](/img/structure/B2613203.png)
![Ethyl 2-[3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2613204.png)

